3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with methoxy and piperidine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach is to react 4-piperidone with 2-methoxyethyl bromide to form 1-(2-methoxyethyl)piperidin-4-yl methyl chloride. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under certain conditions.
Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed
Oxidation: : Formation of 3-hydroxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
Reduction: : Formation of 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)piperidin-4-ol.
Substitution: : Formation of various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds allows for the exploration of new therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the areas of pain management and inflammation.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products with specific functionalities.
Mechanism of Action
The mechanism by which 3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxy and piperidine groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-N-methyl-N-(1-(phenylmethyl)piperidin-4-yl)pyridin-2-amine: : This compound shares structural similarities with the benzamide core and piperidine ring but has different substituents.
Benzene, (2-methoxyethyl)-: : A simpler compound with a methoxyethyl group attached to benzene.
Uniqueness
3-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to its combination of methoxy and piperidine groups, which contribute to its distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Properties
IUPAC Name |
3-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-11-10-19-8-6-14(7-9-19)13-18-17(20)15-4-3-5-16(12-15)22-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESTZKSSZUUCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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